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molecular formula C10H13FN2O B8403616 3-Fluoro-4-pyridinecarboxylic acid t-butyl amide

3-Fluoro-4-pyridinecarboxylic acid t-butyl amide

Cat. No. B8403616
M. Wt: 196.22 g/mol
InChI Key: LQEXERAZUCBSDN-UHFFFAOYSA-N
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Patent
US05668141

Procedure details

Following the procedure of Gribble and Saulnier, Tetrahedron Lett., 21:4137-4140 (1980)) reacting 3-fluoropyridine (Aldrich) with LDA and reacting the 3-fluoro-4-lithiopyridine intermediate with t-butyl isocyanate, the title compound was prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-fluoro-4-lithiopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[Li+].CC([N-]C(C)C)C.FC1C=NC=CC=1[Li].[C:24]([N:28]=[C:29]=[O:30])([CH3:27])([CH3:26])[CH3:25]>>[C:24]([NH:28][C:29]([C:7]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[F:1])=[O:30])([CH3:27])([CH3:26])[CH3:25] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
3-fluoro-4-lithiopyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=NC=CC1[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC(=O)C1=C(C=NC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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